Product packaging for Acetonyltriphenylphosphonium chloride(Cat. No.:CAS No. 1235-21-8)

Acetonyltriphenylphosphonium chloride

Cat. No.: B072237
CAS No.: 1235-21-8
M. Wt: 354.8 g/mol
InChI Key: XAMZZEBAJZJERT-UHFFFAOYSA-M
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Description

Acetonyltriphenylphosphonium chloride is a highly versatile and reactive phosphonium salt that serves as a crucial reagent in organic synthesis, particularly in the Wittig reaction. Its primary value lies in its ability to convert carbonyl compounds, specifically ketones and aldehydes, into alkenes through the generation of a phosphorus ylide. The acetonyl group upon deprotonation forms a stabilized ylide, which reacts regioselectively to produce methyl-substituted alkenes, a fundamental transformation for constructing complex molecular architectures. This reagent is extensively employed in the synthesis of natural products, pharmaceuticals, and novel organic materials, enabling the formation of critical carbon-carbon double bonds. Beyond the classic Wittig olefination, its application extends to the preparation of cyclopropanes and other strained ring systems under specific conditions. Researchers value this compound for its well-defined reactivity and its role in streamlining synthetic pathways, making it an indispensable tool for constructing olefinic scaffolds in medicinal chemistry and materials science research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20ClOP B072237 Acetonyltriphenylphosphonium chloride CAS No. 1235-21-8

Properties

IUPAC Name

2-oxopropyl(triphenyl)phosphanium;chloride
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InChI

InChI=1S/C21H20OP.ClH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMZZEBAJZJERT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H20ClOP
Source PubChem
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DSSTOX Substance ID

DTXSID50924520
Record name (2-Oxopropyl)(triphenyl)phosphanium chloride
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Molecular Weight

354.8 g/mol
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CAS No.

1235-21-8
Record name Phosphonium, (2-oxopropyl)triphenyl-, chloride (1:1)
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Record name Acetonyltriphenylphosphonium chloride
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Record name Acetonyltriphenylphosphonium chloride
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Record name (2-Oxopropyl)(triphenyl)phosphanium chloride
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Record name Acetonyltriphenylphosphonium chloride
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Significance of Quaternary Phosphonium Salts in Synthetic Methodology

Quaternary phosphonium (B103445) salts are a class of organic compounds characterized by a positively charged phosphorus atom bonded to four organic groups. chembk.com Their importance in synthetic methodology is multifaceted, serving as phase-transfer catalysts, ionic liquids, and precursors to phosphonium ylides for the Wittig reaction. chembk.comchemicalbook.com The positive charge on the phosphorus atom makes them effective in facilitating reactions between reactants in different phases. Furthermore, their stability and versatility have led to their use in a wide array of chemical transformations, including the synthesis of complex natural products and pharmaceuticals.

Historical Development and Early Academic Applications of Acetonyltriphenylphosphonium Chloride

The exploration of phosphonium (B103445) salts dates back to the mid-20th century. A pivotal moment in the history of acetonyltriphenylphosphonium chloride was the 1957 publication by Ramirez and Dershowitz in the Journal of Organic Chemistry. This early work provided key data on the compound, including its purification methods and spectroscopic properties. For instance, the ultraviolet absorption maxima were reported as 255 nm, 262 nm, 268 nm, and 275 nm. The paper also described the conversion of the chloride salt to its corresponding ylide, acetylmethylenetriphenylphosphorane, by treatment with a 10% aqueous solution of sodium carbonate. This foundational research laid the groundwork for the subsequent widespread application of this reagent in organic synthesis.

Early applications of this compound centered on its use as a Wittig reagent, allowing for the conversion of aldehydes and ketones into alkenes. This reaction, discovered by Georg Wittig, revolutionized the synthesis of carbon-carbon double bonds with high regioselectivity. The stabilized ylide generated from this compound offers the advantage of being less reactive and more selective than non-stabilized ylides, often favoring the formation of (E)-alkenes.

Structural Features and Chemical Environment of the Acetonyltriphenylphosphonium Moiety

Established Synthetic Routes to this compound

The formation of this compound is primarily achieved through the quaternization of triphenylphosphine (B44618). This reaction is a classic example of a nucleophilic substitution (SN2) reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile. youtube.comgoogle.com

Conventional Preparations via Triphenylphosphine and Halogenated Acetones

The most common and well-established method for synthesizing this compound involves the direct reaction of triphenylphosphine with a halogenated acetone, typically chloroacetone. youtube.com In a representative procedure, triphenylphosphine and chloroacetone are dissolved in a suitable organic solvent, such as chloroform (B151607). The mixture is then heated under reflux to facilitate the reaction.

The reaction mechanism involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on the electrophilic carbon atom bearing the chlorine atom in chloroacetone. This results in the displacement of the chloride ion and the formation of the phosphonium salt.

Upon completion of the reaction, which can be monitored by techniques such as thin-layer chromatography, the product is typically isolated by precipitation. This is often achieved by adding a non-polar solvent, like diethyl ether, to the cooled reaction mixture, which causes the ionic phosphonium salt to precipitate out of the solution. The solid product is then collected by filtration, washed with a non-polar solvent to remove unreacted starting materials and byproducts, and dried under reduced pressure.

A typical laboratory-scale synthesis is detailed in the table below.

Reactants Solvent Reaction Conditions Isolation Method
Triphenylphosphine, ChloroacetoneChloroformReflux for 45 minutesPrecipitation with diethyl ether, followed by vacuum filtration.

This interactive table summarizes the conventional synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Several parameters can be adjusted to optimize the synthesis. The choice of solvent is crucial; solvents like acetonitrile or N,N-dimethylformamide (DMF) are often used in phosphonium salt syntheses. google.com The reaction temperature and duration are also key factors. While heating is necessary to drive the reaction, prolonged heating or excessively high temperatures can lead to side reactions and decomposition of the product.

Systematic studies, often employing factorial design experiments, can be used to determine the optimal conditions, such as temperature, reaction time, and reactant ratios, to maximize the yield. rsc.orgresearchgate.net The purity of the reactants and the exclusion of moisture are also critical, as triphenylphosphine can be oxidized to triphenylphosphine oxide, a common impurity that can be challenging to remove. youtube.com Ensuring anhydrous conditions, for instance by using a nitrogen atmosphere, can help minimize the formation of this byproduct.

Advanced Purification Techniques for Research Applications

For high-purity this compound, which is often required for research applications, recrystallization is the most common purification method. mt.com The choice of solvent system for recrystallization is critical for effective purification. mt.com The ideal solvent will dissolve the phosphonium salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution. youtube.comyoutube.com

Commonly employed methods for the purification of this compound include:

Recrystallization from a solvent mixture: A mixture of chloroform, benzene, and petroleum ether can be used.

Precipitation method: The compound can be dissolved in a minimal amount of a solvent in which it is soluble (like chloroform) and then precipitated by adding a solvent in which it is insoluble (like dry diethyl ether).

The effectiveness of purification is often assessed by the melting point of the final product, which should be sharp and within the literature range (typically around 243-245 °C). sigmaaldrich.com

Purification Method Solvent System Principle
RecrystallizationChloroform/Benzene/Petroleum EtherDifferential solubility of the compound and impurities at varying temperatures.
PrecipitationChloroform/Diethyl EtherHigh solubility in one solvent and low solubility in another to induce precipitation.

This interactive table outlines advanced purification techniques for this compound.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for chemical compounds. rsc.org While specific green synthesis protocols for this compound are not extensively documented, the conventional synthesis can be evaluated and modified based on green chemistry principles.

The twelve principles of green chemistry provide a framework for this evaluation. rsc.org Key areas for improvement in the synthesis of this compound include:

Safer Solvents: The conventional use of chlorinated solvents like chloroform is a significant environmental and health concern. quimidroga.com Research into alternative, less toxic, and more environmentally friendly solvents such as acetone, ethyl acetate (B1210297), or ethanol could be a primary focus. rsc.org Some phosphonium salt syntheses can even be performed under solvent-free conditions, which would be an ideal green approach. rsc.orgresearchgate.net

Energy Efficiency: The reflux conditions require energy input. Optimizing the reaction to proceed at lower temperatures, potentially through the use of catalysis or alternative energy sources like microwave irradiation or sonication, could reduce energy consumption. rsc.org

Atom Economy: The current synthesis has a good atom economy as it is an addition reaction. However, minimizing waste from solvents and purification steps is crucial.

Use of Renewable Feedstocks: While the core reactants are derived from petrochemical sources, future innovations might explore bio-based starting materials.

Developing a greener synthesis for phosphonium salts could involve strategies like visible-light-induced reactions, which have been explored for other types of phosphonium salts and offer a transition-metal-free, high-atom-economy alternative. chemrxiv.org

Formation and Reactivity of Acetonylidenetriphenylphosphorane (Wittig Ylide)

Acetonylidenetriphenylphosphorane is a stabilized phosphorus ylide, also known as a Wittig reagent, derived from its corresponding phosphonium salt, this compound. sigmaaldrich.com Phosphorus ylides are zwitterionic molecules where a carbanion is adjacent to a phosphonium cation. libretexts.orglumenlearning.com The stability of this particular ylide is enhanced by the presence of the acetyl group, which can delocalize the negative charge on the α-carbon through resonance. adichemistry.com This stabilization significantly influences its formation and reactivity in the Wittig olefination reaction. organic-chemistry.org

Generation of Stabilized Phosphonium Ylides from this compound

The generation of acetonylidenetriphenylphosphorane from this compound involves the deprotonation of the α-carbon (the carbon adjacent to the phosphorus atom). libretexts.org The C-H bond at this position is acidic due to the electron-withdrawing effect of the adjacent positively charged phosphorus atom. masterorganicchemistry.com

The presence of the carbonyl group in the acetonyl substituent further increases the acidity of these protons, making them more susceptible to removal by a base. e-bookshelf.de Consequently, relatively weak bases are sufficient for the deprotonation of the phosphonium salt to form the stabilized ylide. lumenlearning.come-bookshelf.de This is in contrast to non-stabilized ylides (e.g., those with alkyl substituents), which require very strong bases like n-butyllithium (n-BuLi) or sodium amide for their formation. libretexts.orglibretexts.orgmasterorganicchemistry.com For stabilized ylides derived from salts like this compound, bases such as sodium hydroxide (B78521) or alkoxides are often adequate. lumenlearning.come-bookshelf.de

The reaction is typically carried out by treating the phosphonium salt with a suitable base in an appropriate solvent, generating the ylide in situ for immediate use in a Wittig reaction. adichemistry.com

Influence of Basicity on Ylide Formation and Stability

The choice of base is critical in the preparation of phosphorus ylides. e-bookshelf.de The required base strength directly correlates with the acidity of the α-proton of the phosphonium salt. e-bookshelf.de this compound, as a precursor to a stabilized ylide, possesses a more acidic α-proton compared to alkyltriphenylphosphonium salts. libretexts.orge-bookshelf.de

Weak Bases: Milder bases like sodium hydroxide, sodium carbonate, or even amines can effectively deprotonate phosphonium salts that have electron-withdrawing groups (like the acetyl group) on the α-carbon. e-bookshelf.denih.gov The resulting ylide is stabilized by the delocalization of the negative charge onto the oxygen atom of the carbonyl group. This stability makes the ylide less reactive and easier to handle than non-stabilized ylides. lumenlearning.comadichemistry.com

Strong Bases: While strong bases like n-butyllithium are effective, they are not typically necessary for generating stabilized ylides and can sometimes lead to side reactions. organic-chemistry.org The use of excessively strong bases is generally reserved for phosphonium salts with alkyl substituents, which are much less acidic. libretexts.org

The stability of acetonylidenetriphenylphosphorane means it can be isolated in some cases, although it is usually generated and used immediately in the subsequent reaction. lumenlearning.comadichemistry.com This stability also reduces its basicity and nucleophilicity compared to non-stabilized ylides. e-bookshelf.de

Mechanisms of the Wittig Olefination Reaction Involving this compound

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. libretexts.org When using a stabilized ylide like acetonylidenetriphenylphosphorane, the reaction mechanism and its stereochemical outcome have distinct features compared to reactions with non-stabilized ylides. adichemistry.com

The reaction begins with the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of an aldehyde or ketone. adichemistry.com This leads to the formation of an intermediate which then collapses to form the final products: an alkene and triphenylphosphine oxide. lumenlearning.com The immense stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for the reaction. lumenlearning.comlibretexts.org For many years, a zwitterionic betaine was considered the initial intermediate. libretexts.org However, substantial evidence now supports a mechanism involving a direct [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane, especially under lithium-free conditions. adichemistry.comwikipedia.orgucc.ie

For stabilized ylides, the initial steps of the mechanism are often reversible. adichemistry.comquora.com This reversibility allows for equilibration between intermediates, which is a key factor in determining the final stereochemistry of the alkene product. adichemistry.com

Stereochemical Control and Selectivity (E/Z Ratios) in Wittig Reactions

A defining characteristic of the Wittig reaction with stabilized ylides, including acetonylidenetriphenylphosphorane, is its high selectivity for the (E)-alkene (trans isomer). adichemistry.comwikipedia.orgquora.com This is a general trend that contrasts with non-stabilized ylides, which typically yield (Z)-alkenes (cis isomers). adichemistry.comorganic-chemistry.org

The high (E)-selectivity arises from the reversibility of the oxaphosphetane formation. adichemistry.com The initial cycloaddition can form two diastereomeric oxaphosphetanes (syn and anti). Because the reaction is reversible, these intermediates can revert to the starting materials and reform. This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which avoids steric repulsion between the larger substituents. The subsequent irreversible decomposition of this more stable intermediate leads predominantly to the (E)-alkene. adichemistry.comresearchgate.net

Ylide TypeStabilityReactivityTypical ProductMechanistic Control
AcetonylidenetriphenylphosphoraneStabilizedLower(E)-alkeneThermodynamic
AlkylidenetriphenylphosphoraneNon-stabilizedHigher(Z)-alkeneKinetic
Substrate-Induced Stereoselectivity

The structure of the carbonyl compound (the substrate) can influence the (E)/(Z) ratio of the resulting alkene. While stabilized ylides strongly favor the (E)-isomer, the degree of selectivity can be affected by the steric and electronic properties of the aldehyde or ketone.

Aromatic vs. Aliphatic Aldehydes: In reactions with benzylidene-type ylides (semi-stabilized), aromatic aldehydes have been shown to produce higher ratios of the cis (or Z) isomer compared to aliphatic aldehydes, which favor the trans (or E) isomer. elsevierpure.com For the more stabilized acetonylidenetriphenylphosphorane, the preference for the (E)-alkene is generally strong with both types of aldehydes, though the ratio can vary. ucc.ie

Steric Hindrance: Increased steric bulk on the aldehyde or ketone can sometimes affect the selectivity, although stabilized ylides are generally less sensitive to this than their non-stabilized counterparts. libretexts.org Extremely hindered ketones may react slowly or give poor yields. wikipedia.org

Research has shown that for a given semi-stabilized ylide, (Z)-selectivity is highest with tertiary aldehydes, while (E)-selectivity is highest with primary aldehydes. ucc.ie

Solvent and Additive Effects on Stereocontrol

The reaction environment, including the solvent and the presence of additives, can significantly impact the stereochemical outcome of the Wittig reaction.

Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby altering the (E)/(Z) ratio. For stabilized ylides, polar aprotic solvents often favor the formation of the (E)-alkene. reddit.com In some cases, using polar protic solvents like ethanol has been observed to decrease the (E)-selectivity compared to aprotic solvents like dichloromethane (DCM). reddit.comresearchgate.net This is because protic solvents can solvate the intermediates differently, affecting the equilibrium between the syn and anti oxaphosphetanes. researchgate.net

Additive Effects (Salt Effects): The presence of lithium salts is known to have a profound effect on the stereochemistry of Wittig reactions, particularly with non-stabilized ylides where it can decrease (Z)-selectivity. wikipedia.orgnih.gov For stabilized ylides, the reaction is generally less sensitive to salt effects because the mechanism is under thermodynamic control. adichemistry.com However, additives can still influence the reaction rates and yields. For instance, the use of 18-crown-6 with potassium bases has been studied, showing that solvent polarity can significantly alter the stereochemical outcome. researchgate.net

The table below summarizes the general effects on stereoselectivity for stabilized ylides.

ConditionEffect on (E)-SelectivityRationale
Ylide Structure Stabilized ylides (e.g., Acetonylidenetriphenylphosphorane) show high (E)-selectivity.Reversible formation of oxaphosphetane allows equilibration to the more stable anti intermediate. adichemistry.comquora.com
Solvent Aprotic solvents (e.g., DCM, THF) generally maintain high (E)-selectivity.Minimizes specific solvation effects that could alter the intermediate equilibrium. reddit.com
Solvent Polar protic solvents (e.g., Ethanol) may slightly decrease (E)-selectivity.Can solvate and stabilize the syn transition state, making the reaction less selective. researchgate.net
Additives Generally less pronounced effect compared to non-stabilized ylides.The thermodynamic control of the reaction pathway is the dominant factor. adichemistry.com

Role of Betaine and Oxaphosphetane Intermediates in Reaction Progression

The reactivity of this compound is prominently displayed in the Wittig reaction, where its corresponding ylide, (2-oxopropylidene)triphenylphosphorane, reacts with aldehydes and ketones to form alkenes. The mechanism of this transformation has been a subject of extensive investigation, with the roles of betaine and oxaphosphetane intermediates being central to the discussion. organic-chemistry.orgwikipedia.org

Initially, the mechanism was thought to proceed through a stepwise nucleophilic addition of the phosphorus ylide to the carbonyl compound, resulting in a dipolar, zwitterionic intermediate known as a betaine. pressbooks.publibretexts.org This betaine would then undergo ring-closure to form a four-membered heterocyclic intermediate, the oxaphosphetane. pressbooks.publibretexts.org The subsequent decomposition of the oxaphosphetane yields the final alkene product and triphenylphosphine oxide. The strong P=O bond formation in triphenylphosphine oxide is a significant driving force for the final step of the reaction. organic-chemistry.org

However, further mechanistic studies, particularly in lithium-free conditions, have provided strong evidence for a more concerted pathway. wikipedia.org It is now widely accepted that the reaction can proceed directly through a [2+2] cycloaddition between the ylide and the carbonyl compound to form the oxaphosphetane intermediate without the involvement of a discrete betaine. organic-chemistry.orgwikipedia.org

The specific pathway, whether it involves a betaine intermediate or proceeds via a direct cycloaddition, can be influenced by several factors, including the structure of the reactants, solvent, and the presence of metal salts. organic-chemistry.orgpressbooks.pub For instance, the presence of lithium salts can stabilize the betaine intermediate, making the stepwise pathway more favorable. organic-chemistry.org The ylide derived from this compound is considered a "stabilized ylide" due to the electron-withdrawing nature of the adjacent acetyl group. Stabilized ylides are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.org

IntermediateDescriptionRole in Reaction Progression
Betaine A dipolar, zwitterionic species formed from the nucleophilic attack of the ylide on the carbonyl carbon. pressbooks.pubPostulated as the initial intermediate, which subsequently closes to form the oxaphosphetane. Its formation is favored in the presence of lithium salts. organic-chemistry.orglibretexts.org
Oxaphosphetane A four-membered heterocyclic compound containing phosphorus and oxygen. pressbooks.pubThe key intermediate that decomposes to form the final alkene and triphenylphosphine oxide. It can be formed either from the ring-closure of a betaine or directly via a [2+2] cycloaddition. organic-chemistry.orgpressbooks.pub

Nucleophilic Reactivity of the 2-Oxopropyl Group in this compound

The nucleophilic character of this compound is manifested after its deprotonation to form the corresponding phosphorus ylide, (2-oxopropylidene)triphenylphosphorane. The presence of the positively charged phosphonium group increases the acidity of the adjacent methylene protons. masterorganicchemistry.com Upon treatment with a base, these protons are removed to generate the ylide, which is a neutral species with a nucleophilic carbanion adjacent to the phosphonium cation. libretexts.org

The primary nucleophilic reactivity of this ylide is observed in the Wittig reaction, where the α-carbon attacks the electrophilic carbon of an aldehyde or ketone's carbonyl group. masterorganicchemistry.commnstate.edu This carbon-carbon bond-forming step is the cornerstone of the Wittig olefination process, leading to the synthesis of a wide array of substituted alkenes. wikipedia.org

The reactivity of the ylide derived from this compound is moderated by the presence of the carbonyl group, which delocalizes the negative charge of the carbanion. This makes it a "stabilized ylide," which is less reactive than non-stabilized ylides (e.g., those with simple alkyl substituents). organic-chemistry.org This reduced reactivity allows for better selectivity in reactions.

Beyond its reaction with carbonyls, the nucleophilic carbon of α-oxophosphonium ylides, such as the one derived from this compound, can react with other electrophiles. Research has shown that these types of ylides can react with halogens like chlorine and bromine, as well as with N-chlorosuccinimide, in the presence of various nucleophiles to form substituted alkenes. researchgate.net This demonstrates that the nucleophilic character of the 2-oxopropyl group is not limited to reactions with aldehydes and ketones.

Catalytic Roles and Supported Reagents Derived from Acetonyltriphenylphosphonium Chloride

Acetonyltriphenylphosphonium Salts as Phase-Transfer Catalysts

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. ias.ac.in The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, thereby enabling the reaction to proceed. youtube.com Phosphonium salts, in general, are known to be effective phase-transfer catalysts, often exhibiting greater thermal and chemical stability compared to their ammonium counterparts. youtube.combiomedres.us

While the literature extensively covers the application of various phosphonium salts in PTC for reactions such as the Williamson ether synthesis, dichlorocarbene (B158193) addition, and alkylation, specific detailed studies focusing solely on the phase-transfer catalytic activity of acetonyltriphenylphosphonium chloride or bromide with comprehensive data tables are not as prevalent. wikipedia.orgnih.govresearchgate.net However, the fundamental structure of the acetonyltriphenylphosphonium cation, featuring a lipophilic triphenylphosphonium moiety and a charged phosphorus center, makes it inherently suitable for this catalytic role. The lipophilic character allows it to be soluble in the organic phase, while the positive charge enables it to pair with and transport anions from the aqueous phase into the organic phase where the reaction with an organic-soluble substrate can occur. chegg.com

For instance, in a typical phase-transfer catalyzed reaction like the alkylation of a phenol (B47542) with an alkyl halide, the phosphonium salt would facilitate the transfer of the phenoxide anion from the aqueous phase (where it is generated by a base) into the organic phase to react with the alkyl halide. core.ac.uk Similarly, in the generation and reaction of dichlorocarbene from chloroform (B151607) and a strong base, the phase-transfer catalyst aids in the transfer of the hydroxide (B78521) ion or the trichloromethyl anion intermediate across the phase boundary. ias.ac.inresearchgate.net

Table 1: Examples of Reactions Commonly Facilitated by Phosphonium Salt Phase-Transfer Catalysts

Reaction TypeReactantsTypical CatalystProduct
Williamson Ether SynthesisPhenol, Alkyl Halide, NaOHTetrabutylammonium bromideAlkyl Phenyl Ether
Dichlorocarbene AdditionStyrene, Chloroform, NaOHTriethylbenzylammonium chlorideDichlorocyclopropane derivative
AlkylationHydantoin, Alkyl Halide, KOHTetrabutylammonium bromideAlkylated Hydantoin

Applications in Catalytic Protection and Deprotection Strategies

The temporary protection of reactive functional groups is a cornerstone of modern organic synthesis. Acetonyltriphenylphosphonium salts have proven to be effective catalysts in both the protection of alcohols and the subsequent cleavage of the protective group.

The protection of alcohols is a frequent necessity in multi-step syntheses to prevent unwanted side reactions. researchgate.net Acetonyltriphenylphosphonium bromide (ATPB) has been demonstrated to be an efficient catalyst for the protection of a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols, by converting them into their corresponding tetrahydropyranyl (THP), tetrahydrofuranyl (THF), and ethyl vinyl (EE) ethers. researchgate.net This method is notable for its mild conditions and the low catalyst loading required, particularly with polymer-supported analogues of ATPB. researchgate.net

The research conducted by Hon et al. highlights the utility of both ATPB and a polymer-supported version, poly-p-styryldiphenylacetonylphosphonium bromide, in these protection reactions. The polymer-supported catalyst is particularly advantageous as it can be easily recovered and reused. The reactions are typically carried out using a small molar equivalent of the catalyst, demonstrating high catalytic turnover. researchgate.net

Table 2: Protection of Alcohols as THP Ethers Catalyzed by Acetonyltriphenylphosphonium Bromide (ATPB)

Substrate (Alcohol)Product (THP Ether)Catalyst Loading (mol%)Yield (%)
1-Octanol2-(Octan-1-yloxy)tetrahydro-2H-pyran1 x 10⁻²High
2-Octanol2-(Octan-2-yloxy)tetrahydro-2H-pyran1 x 10⁻²High
Cyclohexanol2-(Cyclohexyloxy)tetrahydro-2H-pyran1 x 10⁻²High
Benzyl alcohol2-(Benzyloxy)tetrahydro-2H-pyran1 x 10⁻²High
Phenol2-Phenoxytetrahydro-2H-pyran1 x 10⁻²High

Data synthesized from the findings presented in Tetrahedron, 57(28), 5991-6001. researchgate.net

The same catalytic system used for the protection of alcohols is also highly effective for the deprotection, or cleavage, of these ether linkages to regenerate the parent alcohol. researchgate.net The cleavage of ethers, which are generally stable, often requires harsh acidic conditions. biomedres.uscrdeepjournal.org However, with acetonyltriphenylphosphonium bromide as a catalyst, the deprotection of THP, THF, and EE ethers proceeds under mild conditions, making it a valuable tool for syntheses involving acid-labile functional groups. researchgate.net

This dual catalytic role in both protection and deprotection underscores the versatility of acetonyltriphenylphosphonium salts in synthetic strategies. The ability to use the same catalyst for both the introduction and removal of a protecting group can simplify reaction planning and execution. researchgate.net

Table 3: Cleavage of THP Ethers to Alcohols Catalyzed by Acetonyltriphenylphosphonium Bromide (ATPB)

Substrate (THP Ether)Product (Alcohol)Catalyst Loading (mol%)Yield (%)
2-(Octan-1-yloxy)tetrahydro-2H-pyran1-Octanol1 x 10⁻²High
2-(Octan-2-yloxy)tetrahydro-2H-pyran2-Octanol1 x 10⁻²High
2-(Cyclohexyloxy)tetrahydro-2H-pyranCyclohexanol1 x 10⁻²High
2-(Benzyloxy)tetrahydro-2H-pyranBenzyl alcohol1 x 10⁻²High
2-Phenoxytetrahydro-2H-pyranPhenol1 x 10⁻²High

Data synthesized from the findings presented in Tetrahedron, 57(28), 5991-6001. researchgate.net

Acylation Reactions Catalyzed by Acetonyltriphenylphosphonium Species

Acylation is a fundamental transformation in organic chemistry for the synthesis of esters and other acyl derivatives. ias.ac.in Acetonyltriphenylphosphonium bromide has been identified as a highly versatile and efficient catalyst for a range of acylation reactions under solvent-free conditions. ias.ac.inwikipedia.org

A study by Khan et al. demonstrated that acetonyltriphenylphosphonium bromide (ATPB) effectively catalyzes the acetylation of a wide variety of alcohols, phenols, and thiols using acetic anhydride (B1165640). ias.ac.inwikipedia.org The reactions proceed at room temperature with a catalytic amount of ATPB (5 mol%) and generally provide good to excellent yields of the corresponding acetate (B1210297) derivatives. ias.ac.in A significant advantage of this method is its chemoselectivity; other common protecting groups such as benzyl, benzoyl, TBS, and TBDPS are preserved under the reaction conditions. ias.ac.in

Table 4: Acetonyltriphenylphosphonium Bromide (ATPB) Catalyzed Acetylation of Alcohols, Phenols, and Thiols

SubstrateProductTime (min)Yield (%)
Benzyl alcoholBenzyl acetate1095
4-Nitrobenzyl alcohol4-Nitrobenzyl acetate1596
1-Octanol1-Octyl acetate1094
CyclohexanolCyclohexyl acetate1592
PhenolPhenyl acetate1590
4-Nitrophenol4-Nitrophenyl acetate2093
ThiophenolS-Phenyl thioacetate1095
1-DodecanethiolS-Dodecyl thioacetate1592

Data extracted from Eur. J. Org. Chem., 2005, 2782-2787. ias.ac.in

In addition to the acylation of hydroxyl and thiol groups, acetonyltriphenylphosphonium bromide also catalyzes the 1,1-diacylation of aldehydes to form gem-diacetates. ias.ac.inwikipedia.org This transformation is valuable as gem-diacetates serve as protecting groups for aldehydes and are useful building blocks in further synthetic steps. wikipedia.org The reaction is typically carried out under solvent-free conditions by treating the aldehyde with acetic anhydride in the presence of a catalytic amount of ATPB (10 mol%) under reflux. ias.ac.in This method is applicable to both aliphatic and aromatic aldehydes. ias.ac.in

Table 5: Acetonyltriphenylphosphonium Bromide (ATPB) Catalyzed 1,1-Diacylation of Aldehydes

Substrate (Aldehyde)Product (gem-Diacetate)Time (h)Yield (%)
BenzaldehydeBenzylidene diacetate2.590
4-Chlorobenzaldehyde4-Chlorobenzylidene diacetate3.092
4-Methoxybenzaldehyde4-Methoxybenzylidene diacetate3.593
4-Nitrobenzaldehyde4-Nitrobenzylidene diacetate2.095
CinnamaldehydeCinnamylidene diacetate4.088
Heptanal (B48729)Heptylidene diacetate3.085

Data extracted from Eur. J. Org. Chem., 2005, 2782-2787. ias.ac.in

This compound as a Pre-catalyst in Polymerization Reactions

Acetonyltriphenylphosphonium salts have demonstrated utility as catalysts in specific polymerization reactions, most notably in the cyclotrimerization of aldehydes. While much of the detailed research has been conducted using acetonyltriphenylphosphonium bromide (ATPB), the catalytic activity is attributed to the phosphonium cation, making the principles applicable to the chloride salt as well.

The primary documented role of ATPB is in catalyzing the formation of 1,3,5-trioxanes from a variety of aliphatic aldehydes. This reaction represents a cyclotrimerization, a type of polymerization where three monomer units join to form a cyclic trimer. documentsdelivered.com The process is efficient for straight-chain aliphatic aldehydes, yielding the corresponding trioxanes. For instance, the cyclotrimerization of heptanal can be effectively carried out in the presence of a catalytic amount of ATPB. documentsdelivered.com

The catalytic function of phosphonium salts extends to other types of polymerization, such as the ring-opening polymerization (ROP) of epoxides and cyclic esters, and the copolymerization of epoxides with carbon dioxide. acs.orgresearchgate.netresearchgate.netacs.org In these reactions, the phosphonium cation can act as a Lewis acid to activate the monomer or serve as a bulky, non-coordinating cation that enhances the reactivity of the anionic initiator. researchgate.netresearchgate.net For example, bulky phosphonium salts have been shown to accelerate the anionic ring-opening polymerization of propylene (B89431) oxide by promoting the formation of a separated ion pair, which increases the nucleophilicity of the propagating species. researchgate.net Additionally, polymeric phosphonium salts have been developed as photoinitiators for the cationic photopolymerization of monomers like cyclohexene (B86901) oxide. researchgate.netsdiarticle3.com

The following table summarizes the results of ATPB-catalyzed cyclotrimerization for various aldehydes, highlighting the versatility of this catalytic system.

Table 1: Cyclotrimerization of Aliphatic Aldehydes Catalyzed by Acetonyltriphenylphosphonium Bromide (ATPB)

Aldehyde SubstrateProduct (1,3,5-Trioxane)Yield (%)Reference
Propanal2,4,6-Triethyl-1,3,5-trioxane85 documentsdelivered.com
Butanal2,4,6-Tripropyl-1,3,5-trioxane87 documentsdelivered.com
Pentanal2,4,6-Tributyl-1,3,5-trioxane89 documentsdelivered.com
Hexanal2,4,6-Tripentyl-1,3,5-trioxane88 documentsdelivered.com
Heptanal2,4,6-Trihexyl-1,3,5-trioxane89 documentsdelivered.com

Development of Polymer-Supported Acetonyltriphenylphosphonium Analogues in Catalysis

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, polymer-supported analogues of acetonyltriphenylphosphonium salts have been developed. A key example is poly-p-styryldiphenylacetonylphosphonium bromide (PATPB), where the phosphonium moiety is anchored to a cross-linked polystyrene backbone. This heterogeneous catalyst retains the catalytic activity of its soluble counterpart while offering significant practical advantages, including ease of recovery by simple filtration and the potential for reuse.

The synthesis of PATPB typically involves the reaction of polymer-supported triphenylphosphine (B44618) (e.g., diphenylpolystyrylphosphine) with bromoacetone. The resulting resin-bound phosphonium salt has been successfully employed as a catalyst in organic synthesis, particularly for the protection of carbonyl compounds and alcohols. For instance, PATPB is an effective catalyst for the formation of acetals and thioacetals from aldehydes.

A significant advantage of these polymer-supported catalysts is their reusability. Studies have shown that PATPB can be recovered after a reaction, washed, and reused in subsequent batches with only a minor decrease in catalytic activity. This feature enhances the economic and environmental viability of the catalytic process.

The table below presents data on the use of PATPB as a recyclable catalyst for the protection of 3-phenylpropanal (B7769412) as its dimethyl acetal, demonstrating its sustained performance over multiple cycles.

Table 2: Reusability of Polymer-Supported Acetonyltriphenylphosphonium Bromide (PATPB) in Acetalization

Reaction CycleYield of Dimethyl Acetal (%)Reference
195 nih.gov
294 nih.gov
392 nih.gov
492 nih.gov

Lewis Acidity of Phosphonium Cations in Catalysis

Quaternary phosphonium salts, including this compound, can function as Lewis acid catalysts. Unlike traditional Lewis acids such as boranes, which possess a vacant p-orbital, the Lewis acidity of tetracoordinate phosphonium cations arises from a low-lying, electron-accepting sigma-antibonding (σ*) orbital. This acceptor orbital is typically located opposite to the most electron-withdrawing group attached to the phosphorus atom. The electrophilicity of the phosphorus center can be tuned by modifying the substituents; highly electron-withdrawing groups enhance the Lewis acidity.

This property has been exploited in a variety of catalytic transformations. Electrophilic phosphonium cations (EPCs) have been shown to catalyze pericyclic reactions, such as Diels-Alder reactions and Nazarov cyclizations, that are typically promoted by conventional Lewis acids. For example, highly electrophilic fluorophosphonium cations like [(C₆F₅)₃PF]⁺ have proven effective in catalyzing challenging Diels-Alder reactions.

The structural framework of the phosphonium ion plays a crucial role in its stability and Lewis acidity. For instance, incorporating the phosphorus atom into a rigid tetragonal geometry, as seen in corrole-based phosphorus(V) cations, can impart significant stability, including tolerance to water, while maintaining high Lewis acidity. This stability prevents the irreversible decomposition to phosphine (B1218219) oxides that can plague simpler trigonal phosphonium catalysts. The modular nature of these systems allows for the fine-tuning of their Lewis acidic properties for specific catalytic applications.

The catalytic utility of phosphonium Lewis acids is summarized in the table below.

Table 3: Reactions Catalyzed by Phosphonium Cations Acting as Lewis Acids

Reaction TypeExampleRole of Phosphonium CationReference
Diels-Alder ReactionCycloaddition of α,β-unsaturated amidesActivates the dienophile rsc.org
Nazarov CyclizationCyclization of divinyl ketonesActivates the ketone acs.org
Mukaiyama-Aldol ReactionAddition of silyl (B83357) enol ethers to aldehydesActivates the aldehyde researchgate.net
Carbonyl HydrosilylationReduction of aldehydes and ketonesActivates the carbonyl group mdpi.com

Coordination Chemistry and Supramolecular Assemblies Involving Acetonyltriphenylphosphonium Cation

Formation of Metal-Organic Complexes with Acetonyltriphenylphosphonium Cation

The positively charged nature of the acetonyltriphenylphosphonium cation allows it to act as a counterion in the crystallization of anionic metal complexes. Furthermore, the corresponding ylide, Ph₃PCHC(O)CH₃, can directly coordinate to metal centers, leading to the formation of organometallic compounds.

Synthesis and Structural Characterization of Tetrachloridocuprate(II) Salts

The reaction of acetonyltriphenylphosphonium chloride with copper(II) chloride in a suitable solvent yields salts containing the tetrachloridocuprate(II) anion, [CuCl₄]²⁻. A notable example is the synthesis of acetonyltriphenylphosphonium 2,3,5-triphenyltetrazolium tetrachloridocuprate(II), which is obtained by reacting copper(II) chloride dihydrate with a mixture of this compound and 2,3,5-triphenyltetrazolium chloride in acetonitrile. nih.gov The resulting orange crystals are suitable for single-crystal X-ray diffraction studies. nih.gov

X-ray crystallographic analysis of this compound reveals that the copper(II) center is coordinated to four chloride ligands, adopting a distorted tetrahedral geometry. nih.goviucr.org The Cu-Cl bond lengths and Cl-Cu-Cl bond angles fall within the typical ranges observed for [CuCl₄]²⁻ anions. nih.gov The acetonyltriphenylphosphonium cation also exhibits the expected tetrahedral geometry around the phosphorus atom. nih.goviucr.org

ParameterValue Range
Cu-Cl bond length2.2327(6) - 2.2540(5) Å nih.gov
Cl-Cu-Cl bond angle97.67(2) - 135.49(2)° nih.gov
C-P-C bond angle107.07(9) - 113.36(10)° nih.gov

Ruthenium(III) Complexes with Acetonyltriphenylphosphonium Counterions

While the use of phosphonium (B103445) salts as counterions for anionic ruthenium complexes is a known strategy in coordination chemistry, specific examples detailing the synthesis and structural characterization of Ruthenium(III) complexes with the acetonyltriphenylphosphonium cation are not extensively documented in the reviewed literature. The general synthetic approach would involve the reaction of a suitable ruthenium(III) precursor with a source of the desired anionic ligands in the presence of this compound. The resulting complex would consist of an anionic ruthenium(III) core balanced by the acetonyltriphenylphosphonium cations. The properties and reactivity of such complexes would be influenced by both the nature of the ruthenium coordination sphere and the packing effects of the bulky phosphonium cation.

Palladium(II) Complexes and Ortho-Palladated Ylide Derivatives

The reaction of the ylide derived from this compound with palladium(II) precursors can lead to the formation of various complexes. One common reaction pathway is ortho-palladation, where the palladium atom bonds to the ylidic carbon and one of the ortho-carbon atoms of a phenyl ring on the phosphonium cation, forming a stable five-membered palladacycle. This type of reaction is well-established for other phosphonium ylides and is a key method for the synthesis of organopalladium complexes. These complexes are of interest for their catalytic activities in various organic transformations. The specific synthesis of ortho-palladated derivatives of the acetonyltriphenylphosphonium ylide would likely involve the reaction of the ylide with a palladium(II) salt, such as palladium(II) acetate (B1210297) or palladium(II) chloride, often in the presence of a base to facilitate the deprotonation of the phosphonium salt.

Non-Covalent Interactions and Crystal Engineering in Acetonyltriphenylphosphonium Salts

The size, shape, and charge distribution of the acetonyltriphenylphosphonium cation make it an excellent candidate for crystal engineering, where the rational design of crystalline solids is achieved by controlling intermolecular interactions.

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen Bond TypeDonorAcceptor
C-H···ClAcetonyltriphenylphosphoniumTetrachloridocuprate(II) nih.gov
O-H···BrWaterBromide nih.gov
O-H···OWaterWater nih.gov
C-H···BrEthyltriphenylphosphoniumBromide nih.gov

Anion Exchange and Counterion Effects on Complex Stability and Structure

The process of anion exchange is fundamental in modifying the characteristics of the phosphonium salt. For instance, this compound can be reacted with metal salts in suitable solvents to precipitate new complexes where the chloride ion is replaced by a more complex anionic species. An example of this is the reaction with cobalt(II) chloride in acetonitrile, which yields bis(acetonyltriphenylphosphonium) tetrachloridocobaltate(II), [(C₂₁H₂₀OP)₂][CoCl₄]. Similarly, reaction with copper(II) chloride and 2,3,5-triphenyltetrazolium chloride results in the formation of acetonyltriphenylphosphonium 2,3,5-triphenyltetrazolium tetrachloridocuprate(II), (C₂₁H₂₀OP)(C₁₉H₁₅N₄)[CuCl₄]. These reactions demonstrate the facility of anion exchange and the formation of stable crystalline products with complex anions.

The stability of the ion pair formed between the acetonyltriphenylphosphonium cation and its counterion in solution is highly dependent on the nature of the anion. Studies on analogous phosphonium salts, such as arylmethyl triphenylphosphonium ions, have shown that the strength of cation-anion interactions is correlated with the basicity of the anion. nih.gov This leads to a general trend in the stability of the ion pairs, which decreases in the order of Cl⁻ > Br⁻ > BF₄⁻ > SbF₆⁻. nih.gov It is expected that acetonyltriphenylphosphonium salts would follow a similar trend, with smaller, more basic anions like chloride forming tighter, more stable ion pairs in solution compared to larger, more diffuse anions like tetrafluoroborate (B81430) or hexafluorophosphate. This difference in ion-pairing strength can affect reaction kinetics and equilibria in solution-phase applications. The stability of these ion pairs is largely governed by electrostatic interactions and the formation of weak hydrogen bonds, such as C-H···X⁻ interactions between the phosphonium cation and the anion. nih.gov

The counterion also exerts a profound influence on the solid-state structure and the supramolecular assembly of acetonyltriphenylphosphonium salts. The size, shape, and charge distribution of the anion dictate the crystal packing arrangement. In the crystal structures of complexes containing the acetonyltriphenylphosphonium cation, the primary interactions governing the assembly are Coulombic forces and a network of weak hydrogen bonds.

For example, in the structure of acetonyltriphenylphosphonium 2,3,5-triphenyltetrazolium tetrachloridocuprate(II), weak C-H···Cl hydrogen-bonding interactions involving the aromatic, methylene (B1212753), and methyl protons of the acetonyltriphenylphosphonium cation and the tetrachloridocuprate anion give rise to a three-dimensional supramolecular network. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

The geometry of the acetonyltriphenylphosphonium cation itself can exhibit subtle variations depending on the accompanying anion and the crystal packing forces. A comparison of the crystallographic data for the cation in the presence of different complex anions reveals these minor structural adjustments.

Below is an interactive data table summarizing selected bond lengths and angles of the acetonyltriphenylphosphonium cation in two different crystalline environments, illustrating the influence of the counterion on its structure.

Table 1: Selected Structural Parameters of the Acetonyltriphenylphosphonium Cation with Different Complex Anions
Parameter(C₂₁H₂₀OP)₂[CoCl₄](C₂₁H₂₀OP)(C₁₉H₁₅N₄)[CuCl₄]
P—C (phenyl) Bond Lengths (Å)1.785(2) - 1.8059(18)Data not specified in detail
C—P—C (phenyl-P-phenyl) Angles (°)106.98(8) - 112.85(15)107.07(9) - 113.36(10)
Crystal SystemOrthorhombicTriclinic
Space GroupPna2₁P-1

Advanced Synthetic Applications of Acetonyltriphenylphosphonium Chloride in Organic Synthesis

Synthesis of Unsaturated Esters and Ketones via Wittig Olefination

The Wittig reaction, a cornerstone of organic synthesis, facilitates the conversion of aldehydes and ketones into alkenes. wikipedia.orglibretexts.org Acetonyltriphenylphosphonium chloride is the precursor to a stabilized ylide, which is particularly effective in these transformations. The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate, which then collapses to form an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide.

The use of the ylide derived from this compound in reactions with aldehydes or ketones provides a reliable method for the synthesis of α,β-unsaturated ketones. When this stabilized ylide reacts, it generally leads to the formation of the (E)-alkene with high selectivity. wikipedia.org This stereochemical outcome is a significant advantage in multi-step syntheses where precise control of geometry is paramount.

Furthermore, this reagent can be employed in tandem with other reactions, such as the Suzuki coupling, to create complex unsaturated esters and ketones that feature multiple aromatic and heteroaromatic rings. fishersci.ca The Wittig reagent's tolerance for a variety of functional groups, including alcohols, ethers, and even some esters, enhances its utility in the synthesis of multifunctional molecules. libretexts.org

Below is a table summarizing typical Wittig olefination reactions using this compound:

Reactant 1 (Carbonyl)Reactant 2 (Ylide Precursor)BaseProduct (Unsaturated Ketone/Ester)Stereoselectivity
Aldehyde (R-CHO)This compoundStrong Base (e.g., n-BuLi, NaH)R-CH=CH-C(O)CH₃Predominantly E-isomer
Ketone (R₂C=O)This compoundStrong Base (e.g., n-BuLi, NaH)R₂C=CH-C(O)CH₃Varies with substrate

Regioselective Cyclocondensation for Heterocycle Synthesis

This compound and its corresponding ylide are valuable reagents in cyclocondensation reactions for the synthesis of various heterocyclic systems. Cyclocondensation reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water. The regioselectivity of these reactions—the control over which atoms form the new bonds—is a critical aspect of synthetic strategy.

In the synthesis of polyazaheterocycles, for example, precursors can be designed with multiple electrophilic centers. beilstein-journals.org The ylide derived from this compound can act as a C-nucleophile, selectively attacking one of these centers to initiate a cascade of reactions leading to the formation of a specific heterocyclic core. nih.gov The outcome of these reactions is often governed by the electronic and steric properties of the substrates.

The versatility of this reagent is demonstrated in its ability to participate in the construction of diverse heterocyclic frameworks, which are prevalent in pharmaceuticals and biologically active compounds. mdpi.comnih.gov For instance, the reaction of the ylide with appropriately functionalized precursors can lead to the formation of pyridines, pyrimidines, or other nitrogen-containing heterocycles in a regioselective manner. mdpi.com

Strategies in Natural Product Total Synthesis Utilizing this compound

The total synthesis of natural products represents a significant challenge in organic chemistry, often requiring the development of highly selective and efficient reactions. uni-bayreuth.dee-bookshelf.decri.or.th this compound, through the Wittig reaction, provides a powerful tool for the construction of the carbon skeletons of many complex natural products. nih.gov

Macrolides and polypropionates are classes of natural products characterized by large lactone rings and repeating methyl-substituted carbon chains, respectively. researchgate.net Many of these compounds exhibit potent biological activities, including antibiotic and anticancer properties. nih.govresearchgate.net The synthesis of these molecules often requires the stereocontrolled formation of numerous carbon-carbon bonds.

The Wittig reaction employing the ylide from this compound is frequently used to install key structural motifs within these complex targets. For instance, it can be used to connect two advanced fragments of a molecule, forming a crucial carbon-carbon double bond that can be further elaborated to complete the synthesis. The stereoselectivity of the Wittig reaction is particularly important in these contexts to ensure the correct relative and absolute stereochemistry of the final product.

The biological activity of many natural products is highly dependent on their three-dimensional structure, including the geometry of any carbon-carbon double bonds. researchgate.net The ability to control the stereochemical outcome of alkene-forming reactions is therefore of paramount importance in the synthesis of bioactive molecules. rsc.orgnih.gov

As a precursor to a stabilized ylide, this compound generally affords (E)-alkenes with high selectivity in the Wittig reaction. wikipedia.org This predictable stereoselectivity is a major advantage in the design of synthetic routes to complex targets where multiple stereocenters and geometric isomers are possible. In cases where the (Z)-alkene is desired, other modifications of the Wittig reaction or alternative olefination methods may be employed. researchgate.net

The following table illustrates the application of this compound in the synthesis of key intermediates for bioactive molecules:

Target ClassKey TransformationReagentSignificance
MacrolidesFragment coupling via olefinationThis compoundConstruction of the macrocyclic carbon skeleton
PolypropionatesChain elongationThis compoundStereocontrolled introduction of unsaturated ketone motifs
Bioactive AlkenesStereoselective C=C bond formationThis compoundControl of (E)-geometry crucial for biological activity

Role in C-Glycoside Synthesis and Carbohydrate Chemistry

C-glycosides are carbohydrate analogues in which the anomeric oxygen atom is replaced by a carbon atom. researchgate.net This modification results in a hydrolytically stable linkage, making C-glycosides attractive targets for the development of new therapeutic agents and biological probes. mdpi.com The synthesis of C-glycosides presents a significant challenge due to the need for stereocontrolled formation of the anomeric carbon-carbon bond. rsc.org

This compound has been utilized in carbohydrate chemistry to introduce a three-carbon acetonylidene unit at the anomeric center of sugars. The reaction of the corresponding ylide with a suitable carbohydrate-derived aldehyde or ketone allows for the extension of the carbon chain and the formation of a C-glycosidic linkage. The resulting unsaturated ketone can then be further manipulated to generate a variety of C-glycoside analogues. nih.gov This strategy provides access to novel glycomimetics with potentially enhanced biological stability and activity.

Computational and Spectroscopic Insights into Acetonyltriphenylphosphonium Chloride

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies, particularly those employing quantum chemical calculations, offer a molecular-level understanding of the factors governing the behavior of acetonyltriphenylphosphonium chloride and its corresponding ylide.

Phosphorus ylides, such as the one derived from this compound, are characterized by a formal double bond between a phosphorus and a carbon atom, though their electronic structure is more accurately described as a resonance hybrid of an ylide and an ylene form. e-bookshelf.de The stability of these ylides is a subject of significant interest, and Density Functional Theory (DFT) has emerged as a powerful tool for these investigations. mdpi.commdpi.com

DFT calculations allow for the examination of the electronic distribution and bonding within the ylide. The negative charge on the α-carbon is stabilized by the adjacent positively charged phosphonium (B103445) group. nih.gov Computational studies have shown that the contribution of the ylenic structure, which involves a (d-p)π interaction with the d-orbitals of phosphorus, is minimal. e-bookshelf.denih.gov The stability of the ylide derived from this compound is significantly influenced by the acetyl group, which delocalizes the negative charge on the α-carbon through resonance, making it a "stabilized ylide."

DFT studies can quantify the energetic stabilization afforded by the acetyl group and compare it to non-stabilized ylides. These calculations can also elucidate the geometric parameters of the ylide, such as bond lengths and angles, providing a detailed picture of its structure. The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results that correlate well with experimental data.

Key Parameters from DFT Studies of Stabilized Phosphorus Ylides
ParameterTypical Calculated Value/ObservationSignificance
P-C Bond LengthIntermediate between a single and double bondIndicates the partial double bond character of the ylide.
Cα-C(O) Bond LengthShorter than a typical single bondSuggests delocalization of the negative charge onto the carbonyl group.
Mulliken Charge on CαLess negative compared to non-stabilized ylidesQuantifies the extent of charge delocalization and stabilization.
HOMO-LUMO GapInfluenced by substituents on the ylidic carbonRelates to the kinetic stability and reactivity of the ylide.

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. researchgate.netarxiv.orgnih.gov For reactions involving this compound, such as the Wittig reaction, computational methods can provide a detailed step-by-step description of the reaction pathway.

The Wittig reaction, a cornerstone of organic synthesis, involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide. Computational studies can model the initial nucleophilic attack of the ylide on the carbonyl carbon, the formation of the oxaphosphetane intermediate, and its subsequent decomposition to the final products. These models can predict the activation energies for each step and the stereochemical outcome of the reaction.

For the stabilized ylide derived from this compound, DFT calculations can explain the observed E-selectivity in the Wittig reaction. By modeling the energies of the diastereomeric transition states leading to the cis and trans oxaphosphetanes, researchers can rationalize the preferential formation of the more stable trans-alkene. These computational insights are crucial for optimizing reaction conditions and designing new synthetic strategies.

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Spectroscopic techniques provide experimental data that is essential for validating theoretical models and gaining a deeper understanding of reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the mechanism of reactions involving this compound. nih.goved.ac.uk Both ¹H and ³¹P NMR are particularly informative.

In a typical Wittig reaction, ³¹P NMR spectroscopy can be used to monitor the disappearance of the phosphonium salt starting material and the appearance of the triphenylphosphine (B44618) oxide byproduct. The chemical shifts in ³¹P NMR are highly sensitive to the electronic environment of the phosphorus atom, allowing for the identification of intermediates. For instance, the formation of the oxaphosphetane intermediate can sometimes be detected at low temperatures by ³¹P NMR.

¹H NMR spectroscopy provides detailed information about the structure of the organic products and can be used to determine the stereochemistry of the newly formed double bond. The coupling constants between the vinylic protons can distinguish between the E and Z isomers. Furthermore, in situ NMR studies, where the reaction is monitored directly in the NMR tube, can provide kinetic data and help to identify transient intermediates. nih.gov

Typical NMR Data for a Wittig Reaction Involving this compound
NucleusSpeciesTypical Chemical Shift (ppm)Information Gained
³¹PThis compound~20-30Starting material identification.
³¹PTriphenylphosphine oxide~25-40Reaction progress and completion.
¹HVinylic protons of E-alkene~6-8 (J ≈ 12-18 Hz)Product structure and stereochemistry.
¹HVinylic protons of Z-alkene~5-7 (J ≈ 6-12 Hz)Product structure and stereochemistry.

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a compound in the solid state. researchgate.nettcd.ielibretexts.org For this compound, X-ray crystallography can precisely determine the bond lengths, bond angles, and torsional angles within the molecule. nih.gov

The crystal structure reveals the tetrahedral geometry around the phosphorus atom and the conformation of the acetonyl and phenyl groups. This information is invaluable for understanding the steric and electronic properties of the molecule. For instance, the P-C bond lengths can be compared with theoretical calculations to assess the degree of double bond character in the corresponding ylide.

Furthermore, the packing of the molecules in the crystal lattice provides insights into the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the solid-state properties of the compound.

Analysis of Non-Covalent Interactions via Computational and Experimental Methods

Non-covalent interactions play a crucial role in determining the structure, stability, and reactivity of molecules. pageplace.deresearchgate.netnih.gov In this compound, a variety of non-covalent interactions can be identified and characterized using both computational and experimental techniques.

Computationally, methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify weak interactions. nih.gov These methods can identify intramolecular interactions, such as C-H···π interactions between the acetonyl group and the phenyl rings, which can influence the conformation of the molecule. Intermolecular interactions in the solid state, such as interactions with the chloride counterion and neighboring phosphonium cations, can also be modeled.

Derivatives, Analogues, and Modified Acetonyltriphenylphosphonium Systems

Synthesis and Reactivity of Acetonyltriphenylphosphonium Bromide

Acetonyltriphenylphosphonium bromide (ATPB) is a closely related derivative of the chloride salt, exhibiting comparable utility in organic synthesis.

Synthesis: The synthesis of phosphonium (B103445) salts like ATPB generally involves the reaction of a trisubstituted phosphine (B1218219) with an alkyl halide. google.com For instance, methyltriphenylphosphonium bromide is produced by treating triphenylphosphine (B44618) with methyl bromide. wikipedia.org A general method for producing alkyltriarylphosphonium bromides involves heating a triarylphosphine with a 1,1-dibromoalkane in an alcoholic solvent, which avoids the need for high-pressure vessels that are necessary when using volatile alkyl halides like methyl bromide. google.com

A common synthetic route to acetonyltriphenylphosphonium bromide involves the reaction of triphenylphosphine with a bromo-substituted ketone.

ReactantsProduct
TriphenylphosphineAcetonyltriphenylphosphonium bromide
Bromoacetone

Reactivity: Acetonyltriphenylphosphonium bromide is recognized as a versatile and efficient reagent in a variety of organic transformations. It has proven to be a valuable catalyst for the acylation of alcohols, phenols, thiols, and amines, as well as for the 1,1-diacylation of aldehydes under solvent-free conditions. organic-chemistry.org In these reactions, ATPB, used in catalytic amounts (e.g., 5 mol%), effectively facilitates the conversion of various substrates into their corresponding acetate (B1210297) derivatives using acetic anhydride (B1165640) at room temperature, often resulting in high yields. organic-chemistry.org

The advantages of using ATPB as a catalyst include:

Mild Reaction Conditions: The reactions can often be carried out at room temperature. organic-chemistry.org

High Efficiency and Short Reaction Times: The catalyst promotes rapid conversion of substrates. organic-chemistry.org

Chemoselectivity: ATPB demonstrates selectivity, preserving various common protecting groups such as benzyl, benzoyl, TBS (tert-butyldimethylsilyl), and TBDPS (tert-butyldiphenylsilyl). organic-chemistry.org

Solvent-Free Conditions: Many procedures involving ATPB can be performed without a solvent, which aligns with the principles of green chemistry. organic-chemistry.org

For example, both aliphatic and aromatic aldehydes can be transformed into their corresponding gem-diacetates under reflux conditions using a slightly higher catalyst loading (10 mol%) of ATPB. organic-chemistry.org This versatility makes ATPB a practical and efficient alternative for various acylation and diacylation reactions in organic synthesis. organic-chemistry.org

Polymer-Supported Acetonyltriphenylphosphonium Reagents and Their Advantages

To simplify purification processes and enable catalyst recycling, acetonyltriphenylphosphonium salts can be immobilized on a polymer support. This approach is part of a broader strategy in organic synthesis that utilizes polymer-supported reagents to streamline reactions. nih.gov

Polymer-supported reagents are reactive species that are covalently or ionically attached to a polymer backbone, most commonly cross-linked polystyrene. hku.hk The use of these solid-phase reagents offers significant advantages over their solution-phase counterparts. nih.gov

Synthesis: Polymer-supported triphenylphosphine (PS-PPh₂) serves as a common precursor. nih.gov This material, which is commercially available, can be functionalized in a similar manner to soluble triphenylphosphine to generate the desired phosphonium salt. The phosphine group is first attached to the polymer, and then reacted with a suitable alkyl halide, in this case, bromoacetone, to yield the polymer-supported acetonyltriphenylphosphonium reagent.

Advantages: The primary advantages of using polymer-supported reagents like immobilized acetonyltriphenylphosphonium salts include:

Simplified Purification: The major benefit is the ease of separating the reagent and its byproducts from the reaction mixture. nih.govresearchgate.net After the reaction is complete, the polymer-supported species can be removed by simple filtration, eliminating the need for tedious chromatographic purification. nih.gov

Use of Excess Reagents: Reactions can be driven to completion by using an excess of the polymer-supported reagent, with the unreacted portion being easily removed by filtration. nih.govhku.hk

Recyclability: The polymer support and the attached phosphine oxide byproduct can often be recovered and regenerated for reuse, which is both cost-effective and environmentally friendly. hku.hkresearchgate.net

Cleaner Reactions: These methods provide an attractive and practical route for the clean and efficient preparation of chemical compounds. cam.ac.uk

Acetonyltriphenylphosphonium bromide and its polymer-supported analogues have been successfully employed as catalysts in the protection and deprotection of alcohols as alkyl vinyl ethers. dntb.gov.ua This application demonstrates the practical utility of immobilizing these phosphonium salts for catalytic processes.

FeatureSolution-Phase ReagentPolymer-Supported Reagent
Purification Often requires chromatographySimple filtration nih.gov
Recycling Difficult or not feasibleOften possible researchgate.net
Reaction Driving Force Stoichiometric amounts often usedExcess reagent can be used hku.hk
Byproduct Removal Tedious (e.g., triphenylphosphine oxide)Simple filtration researchgate.net

Phosphonium Ionic Liquids Incorporating the Acetonyl Moiety

Phosphonium-based ionic liquids (PILs) are a class of molten salts with melting points below 100 °C, composed of a phosphonium cation and a suitable anion. researchgate.net These materials are investigated for a wide range of applications due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility. nih.govarpnjournals.org

A phosphonium ionic liquid incorporating the acetonyl moiety would feature a cation where one of the organic substituents on the phosphorus atom is the acetonyl group, paired with an anion like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) or bis(fluorosulfonyl)imide ([FSI]⁻). nih.gov

Synthesis and Structure: The synthesis would typically involve the quaternization of a phosphine with an acetonyl halide, followed by anion exchange to introduce the desired counter-ion. The general structure of the cation would be [R₃P(CH₂C(O)CH₃)]⁺, where R is typically an alkyl or aryl group. The properties of the resulting ionic liquid can be systematically tuned by varying the nature of the R groups and the choice of the anion. nih.gov For instance, using smaller cations can lead to increased dynamics and higher conductivity. nih.gov

Potential Properties and Applications: Compared to the more common ammonium-based ionic liquids, phosphonium ILs often exhibit lower melting points and improved conductivity. nih.gov They are also noted for their high thermal stability. arpnjournals.org

The introduction of a carbonyl functional group via the acetonyl moiety could impart specific functionalities to the ionic liquid:

Task-Specific Ionic Liquids: The ketone group could act as a coordination site for metal catalysts or as a reactive site for further chemical modifications.

Electrolyte Applications: Phosphonium ionic liquids are studied as electrolytes for batteries due to their electrochemical stability. nih.govrsc.org The specific properties of an acetonyl-containing PIL would need to be investigated for such applications.

Biodegradability: The design of ionic liquids can include functional groups like esters or ethers to promote biodegradability. researchgate.netrsc.org While phosphonium ILs have shown relatively low levels of biodegradability in some studies, the inclusion of an acetonyl group might influence this property. researchgate.netrsc.org

Structure-Activity Relationship Studies of Modified Acetonyltriphenylphosphonium Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or chemical reactivity. ic.ac.uknih.gov For modified acetonyltriphenylphosphonium derivatives, SAR studies would aim to correlate specific structural features with their performance in catalysis or other applications.

These studies often involve synthesizing a series of related compounds where specific parts of the molecule are systematically varied. The activity of these derivatives is then measured and analyzed to identify key structural determinants. nih.gov

Key Areas for Modification and Study:

Acetonyl Moiety: The methyl group of the acetonyl moiety could be replaced with other alkyl or aryl groups. This would introduce steric bulk and could influence the substrate scope and selectivity of reactions catalyzed by the phosphonium salt.

Counter-ion: The nature of the anion (e.g., chloride vs. bromide vs. tetrafluoroborate) can impact the solubility, stability, and reactivity of the phosphonium salt.

Methodology: Quantitative structure-activity relationship (QSAR) models are computational tools used to predict the activity of compounds based on their chemical structure. nih.govmdpi.com In a 3D-QSAR study, the three-dimensional structures of a series of compounds are aligned and analyzed to identify correlations between their structural features and observed activities. mdpi.com For acetonyltriphenylphosphonium derivatives, such models could predict their catalytic efficacy based on calculated descriptors like steric fields, electrostatic potentials, and hydrophobicity. mdpi.com

For example, studies on other triphenylphosphonium derivatives have shown that modifications to the alkyl chains or the inclusion of specific functional groups can significantly enhance cytotoxic potency against cancer cell lines. researchgate.net Similar systematic studies on acetonyltriphenylphosphonium derivatives could lead to the rational design of more efficient catalysts or materials with novel properties.

Emerging Research Frontiers and Future Perspectives

Biologically Oriented Applications: Investigations into Antimycobacterial Activities

The global health threat posed by mycobacterial infections, particularly tuberculosis, necessitates the development of novel therapeutic agents. In this context, phosphonium (B103445) salts, including Acetonyltriphenylphosphonium chloride, have garnered significant interest. Research indicates that this compound is utilized as a key reagent in the synthesis and investigation of the antimycobacterial properties of compounds like Me alkenyl quinolones publish.csiro.auresearchgate.netarpnjournals.orgresearchgate.netnih.govfishersci.com.

The broader class of phosphonium salts has demonstrated considerable potential as antimicrobial agents. Their efficacy is often linked to their cationic nature and lipophilicity, which facilitates interaction with and disruption of bacterial cell membranes. Studies on various phosphonium salts have revealed that their antimicrobial activity is strongly dependent on their molecular structure, such as the length of alkyl chains attached to the phosphorus atom nih.gov. For instance, certain phosphonium salts with long alkyl chains have exhibited high levels of antimicrobial activity nih.gov. Some have shown a significant advantage in bactericidal activity and killing rates compared to analogous ammonium (B1175870) salts, which are common components of disinfectants nih.gov.

Investigations into phosphonium compounds have demonstrated activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis nih.govsigmaaldrich.com. The mechanism of action for some of these compounds is believed to involve cell penetration and subsequent interaction with genomic and plasmid DNA wikipedia.org. The synthesis of novel phosphonium salts continues to be an active area of research, with newly created compounds being screened for their antibacterial and antifungal activities frontiersin.orgresearchgate.net.

A summary of antimicrobial activity observed in various studies on phosphonium salts is presented below.

MicroorganismCompound Type/ExampleObserved Activity/Finding
Mycobacterium speciesMe alkenyl quinolones (synthesized using this compound)Investigated for antimycobacterial activities publish.csiro.auresearchgate.netarpnjournals.org
Mycobacterium smegmatisA synthesized phosphonium salt hybridExhibited antimycobacterial activity at 500 µg/mL sigmaaldrich.com
Staphylococcus aureus (MRSA)Alkyltrimethylphosphonium saltsHigh bacteriostatic activity (MIC = 0.78 µg/mL for a double decyl group compound) nih.gov
Gram-positive bacteriaPyridoxine-based phosphonium saltsExhibited structure-dependent activity wikipedia.org
Various bacteria & fungi3,5-Di-Tert-Butyl-4-Hydroxybenzyl-based phosphonium saltsShowed maximal activity against pathogenic microorganisms researchgate.net

Sustainable Chemistry: Development of Environmentally Benign Methodologies

The principles of green chemistry—which advocate for waste reduction, energy efficiency, and the use of less hazardous substances—are increasingly influencing the field of chemical synthesis nih.govfishersci.caresearchgate.net. This compound is primarily used in the Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds mdpi.comacs.org. While highly effective, the traditional Wittig reaction presents a challenge from a green chemistry perspective due to its poor atom economy. The reaction generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which is often difficult to separate from the reaction mixture and represents significant chemical waste.

In response to this challenge, research has focused on developing more environmentally benign methodologies. A key area of investigation is the creation of a catalytic Wittig reaction. Such a process would involve regenerating the phosphonium ylide from the phosphine (B1218219) oxide byproduct, thereby reducing waste and the amount of phosphonium salt required mdpi.com. This approach aligns with the green chemistry principle of catalysis, which is preferable to stoichiometric reagents.

Efforts to create a more sustainable olefination process include:

Catalytic Wittig Reactions: Development of methods that are catalytic in the phosphorus-containing entity. This has been achieved by using reagents like diphenylsilane to reduce the phosphine oxide byproduct without affecting the desired carbonyl compound mdpi.com.

Improved Work-up Procedures: Research into simplified and less solvent-intensive methods for removing the triphenylphosphine oxide byproduct. One reported method involves treatment with oxalyl chloride to precipitate the phosphorus-containing species, allowing for easier removal by filtration mdpi.com.

Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry researchgate.net. While traditional Wittig reactions may use solvents like THF or DMSO, ongoing research explores the use of more sustainable alternatives.

These advancements aim to transform the Wittig reaction into a more sustainable and efficient process, reducing its environmental footprint and aligning its application with modern green chemistry standards.

Catalysis Beyond Traditional Wittig Reactions: New Catalytic Cycles and Transformations

The traditional role of this compound in the Wittig reaction is that of a stoichiometric reagent, which is consumed during the reaction to form the desired alkene and triphenylphosphine oxide acs.org. However, a significant frontier in organophosphorus chemistry is the development of processes where the phosphonium species acts catalytically.

The most prominent transformation in this area is the development of the catalytic Wittig reaction . This innovation fundamentally changes the paradigm from a stoichiometric to a catalytic process. The cycle involves the in situ reduction of the triphenylphosphine oxide byproduct back to triphenylphosphine, which can then react with an alkyl halide to regenerate the phosphonium salt, allowing the cycle to continue. This approach dramatically improves atom economy and reduces waste mdpi.com.

While the catalytic Wittig reaction is the primary example of moving beyond the traditional stoichiometric use, the underlying principle of phosphine oxide recycling is inspiring further research. For example, methodologies have been developed for other reactions that are catalytic in phosphine oxide, such as the Appel reaction (for converting alcohols to alkyl halides) and certain aza-Wittig reactions mdpi.com. These developments highlight a broader trend of reimagining the role of organophosphorus compounds in synthesis, shifting from single-use reagents to recyclable catalysts.

The key steps in a conceptual catalytic Wittig cycle are:

Olefination : The phosphonium ylide (derived from this compound) reacts with a carbonyl compound to form an alkene and triphenylphosphine oxide.

Reduction : A reducing agent (e.g., a silane) selectively reduces the triphenylphosphine oxide back to triphenylphosphine.

Regeneration : The regenerated triphenylphosphine reacts with an alkyl halide to reform the phosphonium salt, which is then converted to the ylide to start the next catalytic turn.

This catalytic approach represents a significant transformation in the application of Wittig reagents, promising more sustainable and cost-effective synthetic routes.

Advanced Materials Science Applications of Acetonyltriphenylphosphonium-Based Compounds

The applications of phosphonium-based compounds are rapidly expanding into the realm of advanced materials science. The inherent properties of the phosphonium cation—such as high thermal and chemical stability—make it an attractive building block for a variety of functional materials researchgate.netresearchgate.net. While research into materials specifically derived from this compound is an emerging field, the broader class of phosphonium-based compounds has seen significant use.

Phosphonium-Based Ionic Liquids (PILs): Phosphonium salts are a key class of cations used to form ionic liquids (ILs), which are salts with melting points below 100°C researchgate.net. Compared to more common nitrogen-based ILs, phosphonium-based variants often exhibit superior thermal stability and stability in basic media researchgate.netresearchgate.net. These properties make them suitable for demanding applications such as:

Electrolytes in batteries and supercapacitors publish.csiro.aunih.gov.

High-temperature lubricants and heat-transfer fluids researchgate.net.

Solvents and catalysts for chemical synthesis and extraction processes publish.csiro.auarpnjournals.org.

Stabilizing agents for the synthesis of metal nanoparticles researchgate.net.

Phosphonium-Containing Polymers: Incorporating phosphonium salt moieties into polymer chains leads to the creation of polyelectrolytes or polymerized ionic liquids (PILs). These materials combine the advantageous properties of phosphonium salts with the mechanical integrity of polymers. Research has shown that phosphonium-based PILs have enhanced thermal stability compared to their nitrogen-based ammonium analogues. Applications for these advanced polymers include:

Solid electrolytes for safer, non-flammable lithium-ion batteries.

Membranes for fuel cells researchgate.net.

Polymeric catalysts for regioselective addition reactions.

Antimicrobial polymers researchgate.net.

Organophosphorus Materials: More broadly, organophosphorus compounds are used as flame retardants and plasticizers in polymers, valued for their low toxicity and ability to form a protective char layer during combustion frontiersin.org.

A direct example of this compound in materials synthesis is its use as a cation to form a novel crystalline complex, Acetonyltriphenylphosphonium 2,3,5-triphenyltetrazolium tetrachloridocuprate(II) . This material was synthesized by reacting this compound with copper(II) chloride and 2,3,5-triphenyltetrazolium chloride, yielding orange crystals with a three-dimensional supramolecular structure held together by hydrogen bonds mdpi.com. This demonstrates its utility as a building block for creating new, complex chemical materials.

Q & A

Q. How can Acetonyltriphenylphosphonium chloride be synthesized and purified for laboratory use?

Methodological Answer: ATPPCl is typically synthesized via nucleophilic substitution reactions involving triphenylphosphine and acetonyl chloride. Purification involves recrystallization from polar aprotic solvents like acetonitrile or dichloromethane. For high-purity applications, column chromatography (silica gel, methanol/dichloromethane eluent) is recommended. Confirm purity using melting point analysis (243–245°C, lit.) and nuclear magnetic resonance (NMR) spectroscopy (characteristic peaks for the acetonyl group and aromatic protons) .

Q. What safety precautions are critical when handling ATPPCl in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use fume hoods during synthesis or handling to minimize inhalation of dust/aerosols.
  • Incompatibilities: Avoid contact with strong oxidizing agents (e.g., peroxides), which may generate hazardous decomposition products like hydrogen chloride gas .
  • First Aid: For skin exposure, wash with soap and water; for eye contact, rinse with water for 15 minutes and seek medical attention .

Q. How can researchers verify the structural integrity of ATPPCl crystals?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL or SHELXT for structure refinement:

Collect reflection data using a diffractometer.

Input Laue group symmetry and elemental composition (C, H, Cl, O, P).

Refine parameters (e.g., bond lengths, angles) iteratively to achieve R-factor < 5% .
For rapid screening, FT-IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ³¹P NMR (singlet near δ +25 ppm) provide complementary validation .

Advanced Research Questions

Q. What role does ATPPCl play in stabilizing metal halide hybrids for optoelectronic applications?

Methodological Answer: ATPPCl acts as a counterion and structure-directing agent in hybrid perovskites. Example protocol:

Combine ATPPCl with SnCl₄ in HCl solution.

Dope with Sb³⁺ (1–5 mol%) to enhance photoluminescence (PL).

Characterize via PL spectroscopy and density functional theory (DFT) calculations.
Key Data: Sb³⁺ doping increases PL quantum yield from 5.1% to 73.8% in ATPP₂SnCl₆ hybrids, enabling anti-counterfeiting and information encryption applications .

Q. How can ATPPCl be utilized in transition-metal catalysis?

Methodological Answer: ATPPCl stabilizes low-valent metal complexes via phosphine coordination. Example:

React ATPPCl with CrO₂Cl₂ in acetonitrile.

Isolate CrCl₂(OPPh₃)₂, where ATPPCl donates an oxygen atom for metal coordination.

Confirm coordination via SC-XRD (Cr–O bond length ~1.89 Å) and cyclic voltammetry (redox peaks at −0.3 V vs. Ag/AgCl) .
This approach is adaptable to Fe, Cu, and Mn catalysts for organic transformations.

Q. What analytical challenges arise when studying ATPPCl in complex reaction mixtures?

Methodological Answer:

  • Interference in Chromatography: ATPPCl’s high polarity complicates HPLC separation. Use reversed-phase C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water gradients.
  • Mass Spectrometry: Electrospray ionization (ESI-MS) in positive ion mode detects [ATPP]⁺ (m/z 319.36) and chloride adducts.
  • Quantitative Analysis: Phosphatidylcholine assay kits (fluorometric) can indirectly quantify ATPPCl via phosphate release after acid hydrolysis .

Q. How do contradictory safety classifications for ATPPCl impact experimental design?

Methodological Answer: Discrepancies exist between SDS sources:

  • Non-hazardous claims (e.g., "not classified" per some SDS) .
  • Irritant warnings (H315/H319) in other sources .
    Mitigation:
  • Assume worst-case hazards in experimental protocols.
  • Conduct toxicity screenings (e.g., Ames test for mutagenicity) if used in biological systems.
  • Document all safety measures for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.